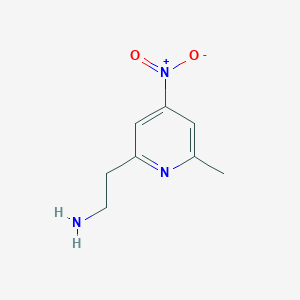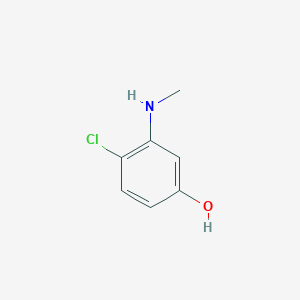
5-Chloro-2-prop-2-ynylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-prop-2-ynylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 5-position and a prop-2-ynyl group at the 2-position. Pyrimidine derivatives are widely recognized for their significant roles in various biological and chemical processes, making them valuable in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-prop-2-ynylpyrimidine typically involves the reaction of 2-chloropyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-prop-2-ynylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Cyclization Reactions: The prop-2-ynyl group can participate in cyclization reactions to form fused ring systems.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and solvents like acetonitrile or DMF.
Cyclization Reactions: Catalysts such as palladium or copper salts, often in the presence of ligands and solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Cyclization Reactions: Formation of fused heterocyclic compounds.
Oxidation and Reduction: Formation of oxides or reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-prop-2-ynylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antiviral and anticancer agents.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, contributing to the development of new materials and products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-prop-2-ynylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The prop-2-ynyl group and chlorine atom play crucial roles in enhancing the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylpyrimidine: Similar structure but with a methyl group instead of a prop-2-ynyl group.
5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms, leading to different reactivity and applications.
2,5-Dichloropyrimidine: Lacks the prop-2-ynyl group, resulting in different chemical properties and uses.
Uniqueness
5-Chloro-2-prop-2-ynylpyrimidine is unique due to the presence of both the chlorine atom and the prop-2-ynyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C7H5ClN2 |
|---|---|
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
5-chloro-2-prop-2-ynylpyrimidine |
InChI |
InChI=1S/C7H5ClN2/c1-2-3-7-9-4-6(8)5-10-7/h1,4-5H,3H2 |
Clave InChI |
DSWFIPPNNQBQIC-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=NC=C(C=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)






![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)





